REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].S(=O)(=O)(O)O.[N+]([C:20]1[CH:21]=C(S([O-])(=O)=O)C=C[CH:25]=1)([O-])=O.[Na+].[OH-].[Na+]>OCC(CO)O>[CH3:4][C:2]([C:5]1[CH:11]=[C:10]2[C:8](=[CH:7][CH:6]=1)[N:9]=[CH:21][CH:20]=[CH:25]2)([CH3:1])[CH3:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sodium 3-nitrobenzenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Type
|
CUSTOM
|
Details
|
with stirring, to 500 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
heated slowly
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature over a 2.5 hour period
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 9 hours
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
ADDITION
|
Details
|
diluted with 400 ml
|
Type
|
CUSTOM
|
Details
|
The supernatant solution is decanted
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
EXTRACTION
|
Details
|
extracted with three 800 ml
|
Type
|
EXTRACTION
|
Details
|
The combined acid extract
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
CUSTOM
|
Details
|
is evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1C=C2C=CC=NC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |